molecular formula C6H8F2O2 B13597678 3-Fluoro-3-(fluoromethyl)cyclobutane-1-carboxylicacid

3-Fluoro-3-(fluoromethyl)cyclobutane-1-carboxylicacid

Cat. No.: B13597678
M. Wt: 150.12 g/mol
InChI Key: TZSIRJNIKFNWFS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Fluoro-3-(fluoromethyl)cyclobutane-1-carboxylic acid can be achieved through several methods. One efficient synthetic route involves starting from readily available 4-oxocyclobutane precursors. These cyclobutanones can be converted to their fluorinated derivatives upon treatment with trimethylsilyl fluoride (TMSCF3) and a fluoride source . Another method involves the use of trifluoromethylation reactions, where the trifluoromethyl group is introduced into the cyclobutane ring .

Chemical Reactions Analysis

3-Fluoro-3-(fluoromethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Fluoro-3-(fluoromethyl)cyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(fluoromethyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets through its fluorine atoms. The strong electronegativity of fluorine can influence the compound’s binding affinity and stability with target molecules. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

3-Fluoro-3-(fluoromethyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. While both compounds are fluorinated cyclobutane derivatives, the presence of different fluorine substituents can lead to variations in their chemical properties and applications . For instance, 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid has been studied for its potential therapeutic applications due to its unique chemical properties .

Conclusion

3-Fluoro-3-(fluoromethyl)cyclobutane-1-carboxylic acid is a valuable fluorinated compound with diverse applications in chemistry, biology, medicine, and industry. Its unique properties, such as high stability and bioavailability, make it a promising candidate for further research and development.

Properties

Molecular Formula

C6H8F2O2

Molecular Weight

150.12 g/mol

IUPAC Name

3-fluoro-3-(fluoromethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H8F2O2/c7-3-6(8)1-4(2-6)5(9)10/h4H,1-3H2,(H,9,10)

InChI Key

TZSIRJNIKFNWFS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CF)F)C(=O)O

Origin of Product

United States

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